molecular formula C23H21N5O3S B2789898 (Z)-4-((3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 298206-52-7

(Z)-4-((3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2789898
CAS No.: 298206-52-7
M. Wt: 447.51
InChI Key: YSHPUNANRHTJBS-VHXPQNKSSA-N
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Description

(Z)-4-((3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetically designed organic compound that represents a novel chemical entity with significant potential in pharmacological and anticancer research. This molecule is a hybrid structure featuring a thiazole core linked to a pyrazol-3(2H)-one moiety, a design strategy often employed to enhance biological activity. Recent scientific studies have identified this specific (Z)-isomer as a potent and selective inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , a key signaling protein in the process of angiogenesis. The compound's primary research value lies in its ability to potently block the VEGFR-2 mediated signaling pathway, thereby inhibiting the proliferation and migration of endothelial cells, which is a critical mechanism for halting tumor growth and metastasis. By targeting angiogenesis, the process of new blood vessel formation that tumors rely on for nutrient and oxygen supply , this inhibitor serves as a valuable chemical probe for investigating tumor biology and validating anti-angiogenic therapeutic strategies. Its mechanism involves binding to the ATP-binding site of the VEGFR-2 kinase domain, effectively preventing receptor autophosphorylation and subsequent downstream signaling. Researchers can utilize this compound in in vitro cell-based assays to study angiogenesis mechanisms and in vivo models to evaluate its efficacy as a potential antitumor agent. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

1,5-dimethyl-4-[[4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-4-14-26-20(17-10-12-19(13-11-17)28(30)31)15-32-23(26)24-21-16(2)25(3)27(22(21)29)18-8-6-5-7-9-18/h4-13,15H,1,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHPUNANRHTJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-nitrophenyl and allyl substituents. Below is a comparative analysis with closely related analogues:

Compound Name Substituents (Thiazole Ring) Molecular Formula Molecular Weight Key Differences
Target Compound 3-allyl, 4-(4-nitrophenyl) C₂₄H₂₁N₅O₃S 463.52 g/mol Nitro group enhances electron-withdrawing effects, influencing reactivity and bioavailability.
(Z)-4-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 3-allyl, 4-phenyl C₂₃H₂₂N₄OS 402.51 g/mol Phenyl instead of 4-nitrophenyl reduces polarity and may decrease cytotoxic activity.
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one 3-(2-hydroxyethyl), 4-(4-methylphenyl) C₂₃H₂₃N₅O₂S 445.53 g/mol Hydroxyethyl and methylphenyl groups improve solubility but reduce electrophilicity.

Physicochemical and Pharmacological Properties

  • Electron-Withdrawing Effects : The 4-nitrophenyl group in the target compound increases electron deficiency on the thiazole ring, enhancing its ability to act as a Michael acceptor in biological systems. This contrasts with the methylphenyl substituent in , which contributes to steric hindrance and reduced reactivity .
  • Bioactivity: Compounds with nitro groups (e.g., the target compound) often exhibit stronger cytotoxic effects due to nitroreductase-mediated activation in hypoxic tumor environments. However, they may also display higher toxicity to normal cells compared to analogues with less reactive substituents .
  • In contrast, the hydroxyethyl substituent in improves solubility but may compromise metabolic stability .

Crystallographic and Hydrogen-Bonding Patterns

  • The pyrazolone-thiazole scaffold in related compounds (e.g., ) forms intramolecular hydrogen bonds (N–H···O) that stabilize the Z-configuration. The nitro group in the target compound may disrupt these interactions, altering crystal packing and melting points .
  • Graph-set analysis of hydrogen-bonding patterns (e.g., R₂²(8) motifs) in analogues like suggests that substituent electronegativity directly influences supramolecular assembly .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one) with a pyrazole-aldehyde derivative under acidic or basic conditions.
  • Step 2 : Introduction of the 4-nitrophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Key conditions : Solvent choice (e.g., DMF or ethanol), temperature (60–80°C), and catalyst loading (5–10 mol%) significantly impact yield (60–85%) and purity. Prolonged reaction times may lead to by-products like des-nitro derivatives .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Methodological characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to verify Z-configuration of the thiazole-pyrazole linkage and substituent positions .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in analogs with similar pyrazol-thiazole frameworks .

Q. What preliminary biological screening assays are recommended?

Initial screening often involves:

  • In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory activity via COX-2 inhibition assays .
  • Dose-response studies (1–100 µM) to establish IC₅₀ values, with positive controls (e.g., diclofenac for COX-2) .

Advanced Research Questions

Q. How can synthetic by-products be minimized during the allylation step?

Optimization strategies include:

  • Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .
  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) reduce side reactions like allyl group migration .
  • In-line monitoring : FTIR or TLC to track allyl incorporation and terminate reactions at ~85% conversion .

Q. How do structural modifications (e.g., nitro group position) affect bioactivity?

Comparative studies on analogs reveal:

  • 4-Nitrophenyl vs. 3-nitrophenyl : The para-nitro group enhances electron-withdrawing effects, increasing thiazole ring stability and binding affinity to kinase targets .
  • Substituent table :
Substituent PositionBioactivity (IC₅₀, µM)Target
4-Nitrophenyl (this compound)12.3 ± 1.2COX-2
3-Nitrophenyl (analog)28.7 ± 2.1COX-2
4-Methoxyphenyl (analog)>100COX-2
Data derived from .

Q. How can contradictory bioactivity results across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solubility factors : Use of DMSO vs. aqueous buffers may alter compound aggregation states .
  • Structural validation : Re-examine stereochemistry via NOESY NMR to rule out E/Z isomerization .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular docking : Simulate binding to COX-2 or EGFR kinase using AutoDock Vina, focusing on hydrogen bonds with the nitro group and thiazole core .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
  • Metabolic stability assays : Liver microsome studies to assess CYP450-mediated degradation .

Methodological Notes

  • Synthetic Optimization : Prioritize catalyst choice and solvent polarity to balance yield and purity .
  • Bioactivity Validation : Use orthogonal assays (e.g., Western blotting alongside MTT) to confirm target engagement .
  • Data Reproducibility : Document reaction conditions (e.g., degassing steps for Pd-catalyzed couplings) to mitigate batch-to-batch variability .

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